molecular formula C19H14N6O B4834839 2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4834839
M. Wt: 342.4 g/mol
InChI Key: JYCIPUZRIIFGST-UHFFFAOYSA-N
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Description

2-[1-(Phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Phenoxymethylation: The pyrazole intermediate is then reacted with phenoxymethyl chloride in the presence of a base such as potassium carbonate to introduce the phenoxymethyl group.

    Cyclization to Form the Triazoloquinazoline Core: The final step involves the cyclization of the phenoxymethylated pyrazole with a quinazoline derivative. This can be facilitated by using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing efficient purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the pyrazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Nucleophiles: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in hydrogenated derivatives.

Mechanism of Action

The mechanism by which 2-[1-(phenoxymethyl)-1H-pyrazol-3-yl

Properties

IUPAC Name

2-[1-(phenoxymethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c1-2-6-14(7-3-1)26-13-24-11-10-17(22-24)18-21-19-15-8-4-5-9-16(15)20-12-25(19)23-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCIPUZRIIFGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C=CC(=N2)C3=NN4C=NC5=CC=CC=C5C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

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